![molecular formula C12H12BrN3O2S B285655 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B285655.png)
2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins in the body, leading to the suppression of various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide has various biochemical and physiological effects. It has been found to have antimicrobial properties against various bacteria and fungi. Additionally, it has been found to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, it has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide in lab experiments is its potential applications in various fields of scientific research. Additionally, it has been found to have low toxicity levels, making it a relatively safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide. One potential direction is the further exploration of its antimicrobial properties and its potential applications in the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the development of new drugs and treatments for various diseases. Furthermore, the development of new synthesis methods and modifications to the compound may lead to new and improved applications in scientific research.
Synthesemethoden
The synthesis of 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves the reaction of 2-bromophenyl isothiocyanate with N,N-dimethylacetamide in the presence of triethylamine and acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Additionally, it has been found to have potential applications in the development of new drugs and treatments for various diseases.
Eigenschaften
Molekularformel |
C12H12BrN3O2S |
---|---|
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H12BrN3O2S/c1-16(2)10(17)7-19-12-15-14-11(18-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
RNJXQKHVEBHZEU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NN=C(O1)C2=CC=CC=C2Br |
Kanonische SMILES |
CN(C)C(=O)CSC1=NN=C(O1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.